5,5-Diisopropyloxazolidine-2,4-dione
Description
5,5-Diisopropyloxazolidine-2,4-dione is a heterocyclic compound belonging to the oxazolidine-2,4-dione family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure features two isopropyl groups at the 5-position, which confer steric bulk and influence its physicochemical properties, such as solubility and lipophilicity. These analogs are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects .
Properties
CAS No. |
130689-83-7 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
InChI Key |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
Synonyms |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diisopropyloxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalyst/Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Diisopropyloxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include substituted oxazolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Diisopropyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing bioactive compounds.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Diisopropyloxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channels, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 5-position of oxazolidine-2,4-dione derivatives significantly impact their molecular weight, solubility, and steric effects:
Key Observations :
- Bulky substituents (e.g., diphenyl, diisopropyl) increase molecular weight and lipophilicity, which may improve bioavailability in biological systems but reduce aqueous solubility.
- The diisopropyl variant’s steric bulk could hinder crystallization or enzyme binding compared to dimethyl or diphenyl analogs .
Antifungal Activity (IC₅₀ Values Against Fungal Strains)
Data from imidazolidine derivatives highlights substituent-dependent efficacy:
| Compound | Substituents | IC₅₀ (µg/ml) | Target Fungus |
|---|---|---|---|
| 5,5-Dimethylimidazolidin-2,4-dione | 5,5-dimethyl | 191.8 | R. solani |
| 5,5-Diphenylimidazolidin-2,4-dione | 5,5-diphenyl | 447.6 | R. solani |
| 5,5-Diphenylimidazolidin-2-thione-4-one | 5,5-diphenyl, S at C2 | 148.4 | R. solani |
| 4-Benzylidine-2-phenyl oxazol-5-one | Phenyl at C2 | 76.9 | P. debarianum |
Key Observations :
- Replacement of oxygen with sulfur at C2 (e.g., 2-thione derivatives) enhances antifungal potency, as seen in the 148.4 µg/ml IC₅₀ against R. solani .
- Bulky 5,5-diphenyl groups reduce activity against R. solani but improve efficacy against P. debarianum, suggesting target-specific steric preferences .
Enzyme Inhibition and CNS Activity
- FAAH Inhibition : 3-Heptyl-5,5-diphenylimidazolidine-2,4-dione exhibits a pI₅₀ of 5.12, indicating moderate FAAH inhibition. Longer alkyl chains at C3 enhance activity, while diphenyl groups provide structural rigidity .
- CNS Applications : 5,5-Diphenylimidazolidine-2,4-dione derivatives demonstrate anticonvulsant and analgesic properties, attributed to their ability to cross the blood-brain barrier via lipophilic interactions .
Hypothesis for Diisopropyl Analogs : The diisopropyl group’s lipophilicity may further optimize blood-brain barrier penetration, though excessive bulk could reduce binding affinity to neurological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
